molecular formula C11H17ClN2 B1291510 2-(Piperidin-4-yl)aniline CAS No. 255050-94-3

2-(Piperidin-4-yl)aniline

Cat. No.: B1291510
CAS No.: 255050-94-3
M. Wt: 212.72 g/mol
InChI Key: RTQPKFPPBXJYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)aniline is an organic compound that features both a piperidine ring and an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure, which combines the properties of both piperidine and aniline. Piperidine is a six-membered heterocyclic amine, while aniline is an aromatic amine. The combination of these two functional groups in a single molecule provides a versatile scaffold for the synthesis of various biologically active compounds.

Scientific Research Applications

2-(Piperidin-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound has been found to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins . This binding can lead to the inhibition or activation of enzymes, resulting in changes in gene expression. For example, this compound has been shown to inhibit certain kinases, which play a critical role in cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to influence the levels of various metabolites, including those related to energy production and detoxification . By modulating these pathways, this compound can impact overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution pattern of this compound is crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can interact with key biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aniline moiety.

    Aniline: An aromatic amine without the piperidine ring.

    N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

2-(Piperidin-4-yl)aniline is unique due to the presence of both the piperidine ring and the aniline moiety in a single molecule. This dual functionality provides a versatile scaffold for the synthesis of a wide range of biologically active compounds, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

255050-94-3

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

2-piperidin-4-ylaniline;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8,12H2;1H

InChI Key

RTQPKFPPBXJYTR-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=CC=C2N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.